ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(thiocyanatomethyl)-1H-1,2,3-triazole-4-carboxylate
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Description
This compound is a complex organic molecule that contains several interesting functional groups, including an oxadiazole ring, a triazole ring, an ethyl ester group, and a thiocyanate group. These groups are common in many pharmaceuticals and materials due to their unique chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple reactive groups means that it could potentially undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents, while the presence of aromatic rings could contribute to its stability .Mechanism of Action
Future Directions
The future research directions for this compound would depend on its intended use. If it shows promise as a drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s intended for use as a material, future research could involve studying its properties under various conditions .
Properties
IUPAC Name |
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(thiocyanatomethyl)triazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N7O3S/c1-2-18-9(17)6-5(3-20-4-10)16(15-12-6)8-7(11)13-19-14-8/h2-3H2,1H3,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYBIUSKHLXFSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CSC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N7O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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